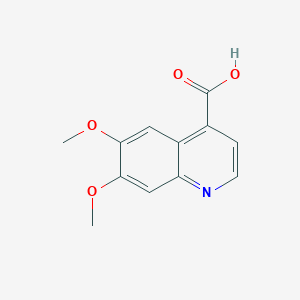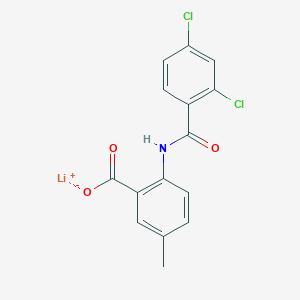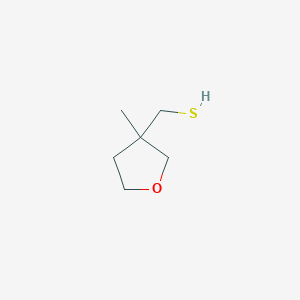
1-Bromo-4-(3-methoxypropoxy)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(3-methoxypropoxy)butane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a methoxypropoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-methoxypropoxy)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with 3-methoxypropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the formation of the desired ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(3-methoxypropoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Alcohols or ethers.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-4-(3-methoxypropoxy)butane finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether cleavage.
Medicine: Investigated for potential use in drug development, particularly in the design of brominated compounds with biological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(3-methoxypropoxy)butane involves its reactivity as a brominated ether The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis
Comparación Con Compuestos Similares
1-Bromo-4-methoxybutane: Lacks the propoxy group, making it less versatile in certain reactions.
4-Bromo-1-butanol: Contains a hydroxyl group instead of a methoxypropoxy group, leading to different reactivity.
1-Bromo-3-methoxypropane: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 1-Bromo-4-(3-methoxypropoxy)butane stands out due to its unique combination of a bromine atom and a methoxypropoxy group, providing a balance of reactivity and stability. This makes it a valuable compound in various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H17BrO2 |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
1-bromo-4-(3-methoxypropoxy)butane |
InChI |
InChI=1S/C8H17BrO2/c1-10-6-4-8-11-7-3-2-5-9/h2-8H2,1H3 |
Clave InChI |
ZZFAGXCKMWSWPI-UHFFFAOYSA-N |
SMILES canónico |
COCCCOCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)

![(2S)-2-[(2R)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B15309057.png)


![4-[(Pyrrolidin-3-yl)methyl]quinoline](/img/structure/B15309072.png)

![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)
![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)

![methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)



